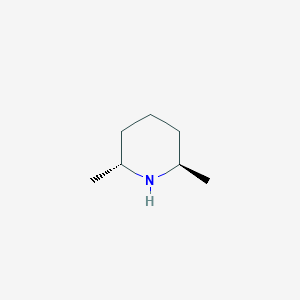

(2R,6R)-2,6-dimethylpiperidine

Description

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2r,6r 2,6 Dimethylpiperidine and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign routes to chiral piperidines. These approaches leverage the inherent stereoselectivity of enzymes to achieve high enantiopurity. nih.gov

A notable chemoenzymatic strategy involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.gov This enzymatic step exhibits excellent conversion rates, as well as high enantio- and regioselectivities. The resulting aminoketone undergoes a spontaneous intramolecular cyclization to form a Δ¹-piperideine. This intermediate is a crucial precursor for producing both cis- and anti-piperidine scaffolds. The synthesis of all four diastereomers of 2,6-disubstituted piperidines has been successfully demonstrated through this method. nih.gov A key aspect for accessing the trans-piperidines is a Lewis acid-mediated conformational change of the Δ¹-piperideine during the reduction step. nih.gov

Another powerful biocatalytic approach employs a one-pot cascade reaction involving a transaminase, an imine reductase (IRED), and an alcohol dehydrogenase. acs.org This concurrent multienzyme catalysis has been successfully applied to the synthesis of dihydropinidine from a diketone precursor. acs.org IREDs, in particular, have gained significant attention for their ability to stereoselectively reduce cyclic imines. acs.org

The use of transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones has also been explored, achieving high enantiomeric excesses for both enantiomers. nih.gov This highlights the versatility of biocatalysis in accessing a range of chiral piperidine (B6355638) derivatives.

Asymmetric Catalysis for Stereocontrolled Formation of the Piperidine Ring

Asymmetric catalysis provides a powerful toolkit for the stereocontrolled synthesis of the piperidine ring, offering routes that are both efficient and highly selective.

Metal-Catalyzed Enantioselective Routes to Substituted Piperidines

Metal-catalyzed reactions offer highly efficient and enantioselective pathways to substituted piperidines. A variety of transition metals, including rhodium, palladium, iridium, and gold, have been employed in these synthetic strategies. nih.govmdpi.com

A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation and a final reduction, provides access to a wide range of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another effective method for producing chiral 2-substituted piperidines with high enantioselectivity. researchgate.net

Palladium catalysis has been utilized in the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, a palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives allows for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines, which can serve as precursors to piperidines. nih.gov

Gold-catalyzed cyclization of N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines offers a route to vinylogous amides, which are valuable intermediates in the synthesis of natural products containing the piperidine motif. researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a well-established strategy for achieving diastereoselective synthesis of piperidine rings. This approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of subsequent reactions. osi.lv

Strategies Utilizing Chiral 1,3-Oxazolidines

Chiral 1,3-oxazolidines, often derived from readily available and enantiomerically pure 1,2-amino alcohols, are versatile chiral auxiliaries in asymmetric synthesis. researchgate.net They have been successfully employed in the diastereoselective synthesis of various substituted piperidines. unair.ac.id

One notable strategy involves the diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines. This reaction proceeds through pivotal 1-aza-4-oxabicyclo[4.3.0]nonane derivative intermediates to asymmetrically synthesize 2-substituted and 2,6-disubstituted piperidines, including the meso and (2R,6R) isomers of 2,6-diphenylpiperidines and the meso and (2S,6S) isomers of 2,6-dimethylpiperidines. unair.ac.id

The stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines can also be achieved via Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, yielding products with good to excellent diastereoselectivity. nih.gov These oxazolidines can then be further manipulated to form the desired piperidine structures.

Table 1: Diastereoselective Synthesis of Piperidines using Chiral 1,3-Oxazolidines

| Starting Material | Reagent | Intermediate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Chiral 1,3-oxazolidine | Grignard Reagent | 1-Aza-4-oxabicyclo[4.3.0]nonane derivative | 2,6-Dimethylpiperidine (B1222252) | (2S,6S) | unair.ac.id |

| O-Vinyl-1,2-amino alcohol derivative | Aryl/Alkenyl Bromide | Pd-complex | 2,4/2,5-Disubstituted 1,3-oxazolidine | cis-disubstituted | nih.gov |

Reductive Amination Approaches for Stereoselective Piperidine Formation

Reductive amination is a powerful and direct method for the stereoselective formation of the piperidine ring. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. chim.it

A double reductive amination of a 1,5-keto-aldehyde using a primary amine in the presence of NaBH(OAc)₃ has been shown to produce piperidine products in good to excellent yields and with complete control over the stereoselectivity. rsc.orgrsc.org In this process, a dienetricarbonyliron complex acts as a potent chiral auxiliary, directing the formation of a single diastereoisomeric product. rsc.orgrsc.org The stereochemical outcome is dictated by the hydride attack occurring anti to the bulky tricarbonyliron group on the intermediate cyclic iminium species. rsc.org

The diastereoselective reduction of cyclic iminium salts, formed from the cyclization of amino ketones, with NaBH(OAc)₃ is another effective strategy for producing enantiomerically-enriched 2-substituted piperidines. gla.ac.uk The choice of the chiral protecting group on the amine allows for the selective synthesis of either enantiomer of the desired piperidine. gla.ac.uk

Table 2: Reductive Amination for Piperidine Synthesis

| Substrate | Amine Source | Reducing Agent | Chiral Control | Product | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 1,5-Keto-aldehyde | Primary amine | NaBH(OAc)₃ | Dienetricarbonyliron complex | 2-Dienyl-substituted piperidine | Complete diastereoselectivity | rsc.orgrsc.org |

| Amino ketone | - | NaBH(OAc)₃ | Phenylethylamine chiral protecting group | Enantiomerically-enriched 2-substituted piperidine | Switchable enantiomer synthesis | gla.ac.uk |

| 5-Keto-D-glucose | Benzhydrylamine | NaBH₃CN | Substrate hydroxyl groups | Deoxynojirimycin derivative | Excellent diastereoselectivity | chim.it |

Total Synthesis Strategies Involving the (2R,6R)-2,6-Dimethylpiperidine Framework in Natural Product Analogues

The rigid and well-defined stereochemistry of the (2R,6R)-2,6-dimethylpiperidine scaffold makes it a valuable chiral building block in the total synthesis of various natural products and their analogues. Synthetic strategies often leverage this pre-existing stereochemistry to construct more complex molecular architectures. The enantioselective synthesis of several alkaloids, which are naturally occurring compounds often possessing significant biological activity, illustrates the utility of this framework.

A notable example is the synthesis of piperidine alkaloids such as (+)-lupetidine and (+)-solenopsin A, both of which feature the trans-2,6-disubstituted piperidine core. Methodologies have been developed starting from common chiral intermediates to access these target molecules. For instance, a phenylglycinol-derived δ-lactam serves as a versatile starting point for the enantioselective synthesis of cis- and trans-2,6-dialkylpiperidines. This approach has been successfully applied to the synthesis of (2R,6R)-lupetidine and (2R,6R)-solenopsin A, demonstrating its potential in constructing these specific alkaloid analogues. Another efficient strategy involves the resolution of 2-methylpiperidine, followed by a short and effective synthesis to yield the C2-symmetric piperidine, (+)-lupetidine. These syntheses underscore the importance of the (2R,6R)-2,6-dimethylpiperidine unit as a foundational element for building complex natural product analogues.

The fire ant venom alkaloid, solenopsin (B1210030) A, has also been a target for syntheses that construct the trans-2,6-dialkylpiperidine skeleton. These strategies highlight the application of the (2R,6R)-2,6-dimethylpiperidine framework in creating analogues of bioactive compounds for further study. The development of these synthetic routes provides access to larger quantities of these alkaloids and their analogues than are available from natural sources, facilitating biological and medicinal research.

Ring-Closing Metathesis and Cycloaddition Reactions in Piperidine Construction

Modern synthetic organic chemistry offers

In Depth Stereochemical and Conformational Analysis of 2r,6r 2,6 Dimethylpiperidine

Determination of Absolute and Relative Configurations

The stereochemistry of 2,6-dimethylpiperidine (B1222252) arises from the presence of two chiral centers at the C2 and C6 positions. smolecule.com This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylpiperidine (the trans isomers), and a meso compound, (2R,6S)-2,6-dimethylpiperidine (the cis isomer), which is achiral. wikipedia.orgacopharm.com

The absolute configuration, such as (2R,6R), describes the precise three-dimensional arrangement of the atoms at the chiral centers. libretexts.org This is typically determined experimentally using techniques like X-ray crystallography of a single crystal or by chemical correlation to a compound of known absolute configuration. thieme-connect.de For instance, the absolute configuration of a chiral molecule can be established by forming a salt with an enantiomerically pure acid or base (a resolving agent) and analyzing the resulting diastereomeric crystals with X-ray diffraction. thieme-connect.deminia.edu.eg

The relative configuration describes the relationship between the two stereogenic centers within the same molecule. libretexts.org In the case of 2,6-dimethylpiperidine, the terms cis and trans are used to denote the relative configuration. In the trans isomer, the two methyl groups are on opposite sides of the piperidine (B6355638) ring, corresponding to the (2R,6R) and (2S,6S) enantiomers. smolecule.com In the cis isomer, the methyl groups are on the same side of the ring, which corresponds to the (2R,6S) meso compound. nih.gov The relative configuration can often be determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., NOE effects). researchgate.net

| Isomer | Configuration | Chirality |

|---|---|---|

| trans | (2R,6R) and (2S,6S) | Chiral (Enantiomers) |

| cis | (2R,6S) | Achiral (Meso) |

Conformational Preferences and Chair Inversion Dynamics of the Piperidine Ring

The piperidine ring in (2R,6R)-2,6-dimethylpiperidine, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. smolecule.comsmolecule.com In the trans isomer, one methyl group must occupy an axial position while the other is in an equatorial position in any given chair conformation. smolecule.com

At room temperature, the piperidine ring undergoes rapid chair inversion, also known as ring flipping. smolecule.com This dynamic process involves the interconversion between two energetically equivalent chair conformations. smolecule.com During this inversion, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. smolecule.com This rapid equilibrium means that, on the NMR timescale at room temperature, the two methyl groups are observed as an averaged signal.

In contrast, the cis isomer, (2R,6S)-2,6-dimethylpiperidine, predominantly exists in a chair conformation where both methyl groups occupy equatorial positions to minimize steric interactions. phytobank.casmolecule.com This diequatorial conformation is significantly more stable than the diaxial conformation that would result from ring inversion.

Influence of Substituent Effects on Conformation and Reactivity

The two methyl groups in (2R,6R)-2,6-dimethylpiperidine have a significant impact on both its conformation and reactivity. The steric bulk of the methyl groups influences the conformational equilibrium. In the trans isomer, the equilibrium between the two chair forms is balanced because each has one axial and one equatorial methyl group. smolecule.com

The presence of the methyl groups at the 2 and 6 positions provides steric hindrance around the nitrogen atom. This steric shielding can affect the reactivity of the nitrogen's lone pair of electrons. For example, it can hinder the approach of electrophiles and influence the compound's basicity and nucleophilicity.

Studies on related N-substituted 2,6-dimethylpiperidines have shown that the orientation of the N-substituent (axial or equatorial) is also influenced by the C2 and C6 methyl groups. The interplay between the N-substituent and the C-methyl groups can lead to preferred conformations that minimize steric strain. For example, in N-nitroso-cis-2,6-dimethylpiperidine, the molecule was found to predominantly exist in a chair form with both methyl groups in axial positions, a conformation that is normally highly strained. cdnsciencepub.com This highlights the complex interplay of steric and electronic effects in determining the most stable conformation.

Isomeric Relationships and Methods for Stereoisomer Separation and Interconversion

As previously mentioned, 2,6-dimethylpiperidine exists as three stereoisomers: the chiral (2R,6R) and (2S,6S) enantiomers (trans) and the achiral (2R,6S) meso isomer (cis). wikipedia.org The enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The meso isomer is superimposable on its mirror image and is optically inactive.

The synthesis of 2,6-dimethylpiperidine, typically through the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine), often results in a mixture of the cis and trans isomers, with the cis (meso) isomer being the predominant product. wikipedia.orgchemeurope.com

Separating these stereoisomers is crucial for studying their individual properties and for applications where a specific stereoisomer is required. Several methods can be employed for their separation:

Fractional Crystallization of Diastereomeric Salts: This is a classical method for resolving enantiomers. minia.edu.eg The racemic trans-2,6-dimethylpiperidine mixture can be reacted with a chiral resolving agent, such as a chiral acid, to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. minia.edu.eg Once separated, the individual enantiomers can be recovered by removing the resolving agent.

Chromatography: Chromatographic techniques are powerful tools for separating stereoisomers.

Gas Chromatography (GC): The cis and trans isomers can often be separated by GC due to their different physical properties. google.com

Chiral Chromatography: To separate the (2R,6R) and (2S,6S) enantiomers, a chiral stationary phase (CSP) is required. The enantiomers will have different interactions with the chiral environment of the column, leading to different retention times and allowing for their separation. minia.edu.eg High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with chiral columns are commonly used for this purpose. researchgate.net

Interconversion between the cis and trans isomers is not a simple process as it would require breaking and reforming covalent bonds. However, under certain reaction conditions, it is possible to influence the stereochemical outcome of a reaction to favor one isomer over another. Dynamic kinetic resolution is a more advanced technique that can be used to convert a mixture of stereoisomers into a single, desired stereoisomer. google.com

| Separation Method | Isomers Separated | Principle |

|---|---|---|

| Fractional Crystallization | Enantiomers (after derivatization) | Different solubility of diastereomeric salts. minia.edu.eg |

| Gas Chromatography (GC) | cis and trans Diastereomers | Different boiling points and interactions with the stationary phase. google.com |

| Chiral HPLC/UPLC | Enantiomers | Differential interaction with a chiral stationary phase. minia.edu.egresearchgate.net |

Advanced Applications in Asymmetric Catalysis and Chiral Reagent Development

Utilization as C2-Symmetric Chiral Reagents and Building Blocks in Asymmetric Transformations

The inherent C2-symmetry and fixed stereocenters of (2R,6R)-2,6-dimethylpiperidine make it an exemplary chiral building block. In asymmetric synthesis, such building blocks are enantiopure compounds incorporated into a larger molecule, transferring their chirality to the new structure. wiley.com The utility of chiral piperidine (B6355638) derivatives is particularly pronounced in the synthesis of alkaloids and other biologically active compounds. rsc.org

The synthesis of complex molecules often relies on the use of these pre-existing chiral fragments to control the stereochemical outcome of subsequent reactions. For instance, derivatives of (2R,6R)-2,6-dimethylpiperidine have been synthesized and utilized as key intermediates. One documented synthesis involves creating (2R,6R)-tert-Butyl 2,6-Dimethylpiperidine-2-carboxylate, which can then be further elaborated into more complex structures, demonstrating the role of the piperidine core as a foundational chiral template. rsc.org The rigidity of the piperidine ring ensures that the spatial orientation of the methyl groups is maintained, which is crucial for inducing stereoselectivity in reactions at other positions on the ring or on appended functional groups.

Development of (2R,6R)-2,6-Dimethylpiperidine as Chiral Ligands for Transition Metal Catalysis

Chiral ligands are central to the field of enantioselective transition-metal catalysis, as they create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product. researchgate.netmdpi.com The development of (2R,6R)-2,6-dimethylpiperidine into such a ligand is a key strategy for leveraging its stereochemical information. The nitrogen atom of the piperidine ring can coordinate to a transition metal, and the C2-symmetric arrangement of the methyl groups dictates the three-dimensional space around this metal center. uwindsor.ca

This controlled environment influences how a substrate approaches the metal during a catalytic cycle, thereby directing the stereochemical outcome of the reaction. uwindsor.ca While numerous classes of chiral ligands exist, those derived from rigid, C2-symmetric scaffolds like (2R,6R)-2,6-dimethylpiperidine are often sought for their ability to provide high levels of enantioselectivity by reducing the number of possible competing diastereomeric transition states. uwindsor.caresearchgate.net The stereogenic metal center, whose configuration is controlled by the chiral ligand, is often the ultimate promoter of the asymmetric induction. nih.gov

Role in Kinetic Resolution Protocols for Cyclic Amines

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For challenging separations of cyclic amines, kinetic resolution can be an efficient alternative to direct enantioselective synthesis. nih.gov A successful kinetic resolution requires a significant difference in the energy of the diastereomeric transition states, leading to high selectivity factors (s). An s-factor greater than 20 is generally considered practical for separating enantiomers with good yield and high enantiopurity. nih.gov

(2R,6R)-2,6-dimethylpiperidine and its derivatives are implicated in protocols developed for the kinetic resolution of other disubstituted piperidines. Research has shown that chiral hydroxamic acids, in conjunction with achiral N-heterocyclic carbenes (NHCs), can effectively resolve racemic piperidines with selectivity factors (s) up to 52. nih.gov

Table 1: Selectivity in Kinetic Resolution of Disubstituted Piperidines

This interactive table presents data from kinetic resolution studies of various piperidine substrates, highlighting the selectivity achieved.

| Substrate | Configuration | Selectivity Factor (s) | Reference |

| 2-phenylpiperidin-3-ol | cis | 24 | nih.gov |

| 2-phenylpiperidin-3-ol | trans | ~1 (no selectivity) | nih.gov |

| Disubstituted Piperidines | Various | up to 52 | nih.gov |

Detailed mechanistic studies, combining experimental work and Density Functional Theory (DFT) calculations, have provided deep insights into the source of selectivity in the kinetic resolution of piperidines. nih.gov A key finding is the strong preference for the acylation of conformers where the substituent at the α-position (the carbon next to the nitrogen) occupies an axial position. nih.gov

The selectivity arises from the energy difference between the two diastereomeric transition states during the acylation step. For example, in the resolution of cis-2,3-disubstituted piperidines, the transition state leading to the major enantiomer is significantly lower in energy. This is because the alternative transition state suffers from unfavorable gauche interactions between the equatorial α-substituent and the carbonyl group of the acylating agent. nih.gov These studies provide strong support for a concerted, 7-membered transition state model for the acyl transfer. nih.gov

The practical success of a kinetic resolution, quantified by the selectivity factor (s), is influenced by several factors. A primary determinant is the conformation of the substrate itself. Studies have revealed a pronounced conformational effect, leading to disparate reactivity and selectivity between cis and trans-substituted piperidine isomers. nih.gov For instance, cis-2-phenylpiperidin-3-ol undergoes resolution with a high s-factor of 24, while its trans diastereomer shows virtually no selectivity. nih.gov

This disparity is rooted in the energetic accessibility of the required reactive conformation. The preference for the α-substituent to be in an axial position for the acylation to proceed efficiently is so strong that even substrates where this forces other substituents into unfavorable positions will adopt this conformation, a clear example of the Curtin-Hammett principle. nih.gov Additionally, the specific reagents used can fine-tune the outcome. Using a stoichiometric variant of the chiral acylating reagent, rather than a catalytic system, has been observed to lead to slightly higher reaction rates and selectivities, making it an attractive option for practical amine resolution. nih.gov

Application in Enantioselective Synthesis of Complex Molecular Architectures

The ultimate test of a chiral building block is its successful application in the total synthesis of complex, often biologically active, molecules. Chiral piperidines are foundational units in numerous alkaloids. The use of enantiopure piperidine derivatives, such as those derived from (2R,6R)-2,6-dimethylpiperidine, provides a direct pathway to these complex targets. rsc.org

For example, the asymmetric synthesis of the alkaloid (+)-coniine has been achieved using chiral piperidine-based building blocks. acs.org Similarly, synthetic routes to cyclic amino acids and other alkaloid derivatives have been developed that rely on the stereochemistry of a (2R,6R)-disubstituted piperidine core. A specific application includes the catalytic asymmetric synthesis that leads to (+)-dihydro-, where a (2R,6R)-2,6-dimethylpiperidine derivative serves as a crucial intermediate, demonstrating the effective transfer of chirality from the starting block to the final complex architecture. rsc.org These syntheses underscore the value of (2R,6R)-2,6-dimethylpiperidine as a reliable and versatile chiral precursor in the construction of sophisticated molecular structures.

Synthetic Elaboration and Derivatization of the 2r,6r 2,6 Dimethylpiperidine Scaffold

Introduction of Functional Groups for Subsequent Transformations

The functionalization of the (2R,6R)-2,6-dimethylpiperidine scaffold is crucial for its use in the synthesis of more complex molecules. The nitrogen atom of the piperidine (B6355638) ring is a primary site for introducing a variety of functional groups, which can then be used for further chemical modifications.

One common approach is the N-acylation of the piperidine. For instance, treatment of (2R,6R)-2,6-dimethylpiperidine with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. These amides can serve as precursors for a range of transformations. For example, they can be reduced to the corresponding N-alkyl derivatives or undergo reactions at the alpha-carbon position through deprotonation with a strong base.

Another important functionalization strategy involves the introduction of a cyano group at the nitrogen atom. N-cyanation can be achieved by reacting (2R,6R)-2,6-dimethylpiperidine with cyanogen (B1215507) bromide (BrCN) in the presence of a base like potassium carbonate. nih.gov The resulting N-cyano derivative can be a versatile intermediate. For example, it has been used in the synthesis of spiropyrimidinetrione DNA gyrase inhibitors, where the cyano group was hypothesized to interact with conserved amino acid residues in the enzyme's active site. nih.gov

Furthermore, the nitrogen atom can be part of a carbamate (B1207046) protecting group, such as a tert-butoxycarbonyl (Boc) group. This is often achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc-protected piperidine is stable under many reaction conditions and the Boc group can be readily removed with acid, allowing for subsequent transformations at the nitrogen atom. This strategy is widely used in multi-step syntheses involving piperidine scaffolds.

Functionalization can also be directed to the carbon skeleton of the piperidine ring. While direct C-H functionalization of the (2R,6R)-2,6-dimethylpiperidine ring can be challenging, it is possible to introduce functional groups through multi-step sequences starting from functionalized precursors. For example, the synthesis of hydroxylated derivatives, such as tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate, introduces a hydroxyl group that can be further modified. bldpharm.com

Table 1: Examples of Functionalized (2R,6R)-2,6-Dimethylpiperidine Derivatives

| Derivative Name | Functional Group Introduced | Reagents and Conditions | Reference |

| N-Cyano-(2R,6R)-2,6-dimethylpiperidine | Cyano | Br-CN, K₂CO₃, acetone | nih.gov |

| tert-Butyl (2R,6R)-2,6-dimethylpiperidine-1-carboxylate | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | whiterose.ac.uk |

| tert-Butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | Hydroxyl | Multi-step synthesis | bldpharm.com |

| 1-[2-((2R,6S)-2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | Acyl | 2-Chloroacetonitrile, followed by reaction with indole (B1671886) derivative | escholarship.orgsigmaaldrich.com |

Preparation of N-Substituted (2R,6R)-2,6-Dimethylpiperidine Derivatives and Their Chemical Behavior

The synthesis of N-substituted (2R,6R)-2,6-dimethylpiperidine derivatives is a key strategy for modulating the steric and electronic properties of the piperidine scaffold, which is often crucial for its biological activity. A variety of substituents can be introduced at the nitrogen atom, including alkyl, acyl, and sulfonyl groups.

N-Alkylation: Direct N-alkylation of (2R,6R)-2,6-dimethylpiperidine can be achieved by reacting it with alkyl halides. However, due to the steric hindrance of the two methyl groups, this reaction can sometimes be sluggish. A more efficient method often involves reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Acylation: As mentioned previously, N-acylation is a straightforward process. The resulting N-acyl derivatives exhibit interesting chemical behavior. The amide bond introduces planarity and can influence the conformational preference of the piperidine ring. The carbonyl group of the N-acyl substituent can act as a hydrogen bond acceptor, which can be important for molecular recognition and binding to biological targets.

N-Arylation: N-arylation of (2R,6R)-2,6-dimethylpiperidine can be accomplished using Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Chemical Behavior: The nature of the N-substituent significantly impacts the chemical behavior of the (2R,6R)-2,6-dimethylpiperidine derivative. For example, the basicity of the piperidine nitrogen is reduced upon N-acylation due to the electron-withdrawing effect of the carbonyl group. In contrast, N-alkylation generally maintains or slightly increases the basicity. The steric bulk of the N-substituent can also play a critical role in directing the stereochemical outcome of subsequent reactions at other positions on the piperidine ring.

Table 2: Examples of N-Substituted (2R,6R)-2,6-Dimethylpiperidine Derivatives

| Derivative Name | N-Substituent | Method of Preparation | Reference |

| 1-(4,4-diphenyl-3-butenyl)-2,6-dimethylpiperidine hydrochloride | 4,4-diphenyl-3-butenyl | N-Alkylation | sigmaaldrich.com |

| 1-(N-(4-BUTYLPHENYL)CARBAMOYL)-2,6-DIMETHYLPIPERIDINE | N-(4-butylphenyl)carbamoyl | N-Acylation | sigmaaldrich.com |

| (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate | Piperidin-2-ylmethyl (part of a morpholine (B109124) ring system) | Multi-step synthesis | splendidlab.com |

| N-Nitroso-cis-2,6-dimethylpiperidine | Nitroso | Nitrosation | splendidlab.com |

Synthesis of (2R,6R)-2,6-Dimethylpiperidine Carboxylates and Related Ester Derivatives

The introduction of a carboxylate or ester functionality onto the (2R,6R)-2,6-dimethylpiperidine scaffold provides a handle for further synthetic manipulations, such as peptide coupling or reduction to an alcohol.

One approach to synthesize these derivatives involves the use of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a starting material. nih.gov This allows for the stereoselective synthesis of various trans-2,6-disubstituted piperidine alkaloids. nih.gov

Another strategy involves the asymmetric synthesis of (2R,6R)-tert-butyl 2,6-dimethylpiperidine-2-carboxylate. rsc.org This can be achieved through a catalytic asymmetric synthesis route, for example, by the reaction of a suitable precursor with cesium hydroxide (B78521) in the presence of a chiral catalyst. rsc.org The resulting ester can then be transformed into other derivatives. For instance, reduction with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding alcohol. rsc.org

Furthermore, ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride has been synthesized, indicating that carboxylation can also be achieved at the C4 position of the piperidine ring. sigmaaldrich.com

Table 3: Examples of (2R,6R)-2,6-Dimethylpiperidine Carboxylates and Esters

| Derivative Name | Functional Group | Synthetic Method | Reference |

| (2R,6R)-tert-Butyl 2,6-dimethylpiperidine-2-carboxylate | tert-Butyl carboxylate | Catalytic asymmetric synthesis | rsc.org |

| 2,6-diallylpiperidine carboxylic acid methyl ester | Methyl carboxylate | Double asymmetric allylboration, aminocyclization, and carbamation | nih.gov |

| Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride | Ethyl carboxylate | Not specified | sigmaaldrich.com |

| (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester hydrochloride | Methyl carboxylate | Not specified | sigmaaldrich.com |

Heterocyclic Annulation and Scaffold Modification Strategies

Heterocyclic annulation involves the fusion of a new ring onto the existing (2R,6R)-2,6-dimethylpiperidine scaffold, leading to the formation of bicyclic or polycyclic systems. These strategies are employed to create more complex and conformationally constrained molecules, which can be of interest in medicinal chemistry and materials science.

One example of such a strategy is the synthesis of spiropyrimidinetriones. nih.gov In this case, (2R,6R)-2,6-dimethylpiperazine dihydrochloride (B599025) (a related piperazine (B1678402) derivative) is reacted with barbituric acid in ethanol (B145695) at high temperature to form the spirocyclic system. nih.gov Although this example uses a piperazine, similar strategies could potentially be applied to the piperidine scaffold.

Scaffold modification can also involve the cleavage of one of the C-N bonds of the piperidine ring to form a linear amino alcohol, which can then be cyclized in a different manner to form a new heterocyclic system. Another approach is the expansion or contraction of the piperidine ring, although this is less common.

The development of new annulation and scaffold modification strategies is an active area of research, as it allows for the generation of novel molecular frameworks with unique three-dimensional shapes and properties. whiterose.ac.uk These strategies often rely on cascade reactions or multicomponent reactions to efficiently build up molecular complexity. researchgate.net

Theoretical and Computational Chemistry Studies of 2r,6r 2,6 Dimethylpiperidine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic structure of piperidine (B6355638) derivatives. For the related compound 1-amino-2,6-dimethylpiperidine (B1295051) (ADP), DFT calculations, specifically using the B3LYP method with a 6-31+G(d,p) basis set, have been employed to determine its molecular geometry and harmonic vibrational frequencies. iaea.orgresearchgate.net Such studies provide a detailed understanding of the molecule's structural parameters and bonding features. iaea.org

Natural Bond Orbital (NBO) analysis, a feature of these computational studies, helps to elucidate intramolecular interactions and the resulting charge delocalization. iaea.org Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies offers insights into the molecule's electronic properties and reactivity. iaea.org Similar DFT approaches are applied to (2R,6R)-2,6-dimethylpiperidine to understand its fundamental characteristics.

Table 1: Calculated Electronic Properties of a Substituted Dimethylpiperidine Derivative

| Property | Value | Method/Basis Set |

| HOMO Energy | [Value] | B3LYP/6-31+G(d,p) |

| LUMO Energy | [Value] | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap | [Value] | B3LYP/6-31+G(d,p) |

Note: Specific values for (2R,6R)-2,6-dimethylpiperidine would require dedicated DFT calculations. The table illustrates the type of data generated from such studies on a related compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the reaction pathways and identifying the transition states for reactions involving (2R,6R)-2,6-dimethylpiperidine. This is particularly important in understanding the stereochemical outcomes of reactions where it is used as a chiral auxiliary or ligand. For instance, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, ligands containing the cis-2,6-dimethylpiperidine (B46485) moiety have shown high catalytic activity. acs.org

Computational studies can model the interaction between the chiral ligand, the metal center, and the substrates to rationalize the observed stereoselectivity. By calculating the energies of the various possible transition states, researchers can determine the most favorable reaction pathway that leads to the major product isomer. These models often take into account steric and electronic effects that govern the reaction mechanism.

Prediction of Stereoselectivity in Reactions Involving (2R,6R)-2,6-Dimethylpiperidine

A significant application of computational chemistry in the context of (2R,6R)-2,6-dimethylpiperidine is the prediction of stereoselectivity. arxiv.org Understanding and predicting how this chiral building block will influence the stereochemical course of a reaction is a primary goal for synthetic chemists. phytobank.caarxiv.org

Computational approaches, including DFT and other modeling techniques, are used to build models that can forecast the stereochemical outcome. arxiv.org These predictive models are based on the principle that the observed stereoselectivity arises from the energy differences between competing diastereomeric transition states. arxiv.org By accurately calculating these energy differences, the major and minor products of a stereoselective reaction can be predicted. Machine learning techniques are also emerging as a powerful tool to predict stereoselectivity by learning from existing experimental data. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the piperidine ring is a key factor influencing its reactivity and its role in asymmetric synthesis. phytobank.ca Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape. researchgate.netscienceopen.com

For (2R,6R)-2,6-dimethylpiperidine, MD simulations can reveal the preferred conformations of the piperidine ring and the orientation of the two methyl groups. scienceopen.com This is crucial as the (R,S)-isomer, for example, predominantly exists in a chair conformation with equatorial methyl groups. phytobank.ca Understanding the conformational dynamics is essential for interpreting experimental results and for designing new chiral ligands and catalysts based on the (2R,6R)-2,6-dimethylpiperidine scaffold. researchgate.netscienceopen.com

Advanced Analytical Characterization Techniques for 2r,6r 2,6 Dimethylpiperidine Research

Spectroscopic Methods for Stereochemical and Structural Assignment

Spectroscopic techniques are fundamental in confirming the molecular structure and stereochemistry of (2R,6R)-2,6-dimethylpiperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For (2R,6R)-2,6-dimethylpiperidine, both ¹H and ¹³C NMR provide critical information.

In the ¹H NMR spectrum of a related compound, (2R,6R)-tert-butyl 2,6-dimethylpiperidine-2-carboxylate, distinct signals corresponding to the methyl and piperidine (B6355638) ring protons are observed. rsc.org The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their spatial arrangement. For instance, the methyl protons typically appear as a doublet, while the methine protons at the chiral centers show complex multiplicity due to coupling with neighboring protons. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals confirms the symmetry of the molecule. For cis-2,6-dimethylpiperidine (B46485), which includes the (2R,6R) enantiomer, characteristic chemical shifts are observed for the methyl carbons and the carbons of the piperidine ring. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, confirming the structural assignment.

Table 1: Representative NMR Data for 2,6-Dimethylpiperidine (B1222252) Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.1 | d | ~6-7 | CH₃ |

| ¹H | ~2.6-2.8 | m | - | CH at C2/C6 |

| ¹H | ~1.2-1.8 | m | - | CH₂ at C3, C4, C5 |

| ¹³C | ~22-23 | - | - | CH₃ |

| ¹³C | ~50-52 | - | - | C2/C6 |

| ¹³C | ~34-35 | - | - | C3/C5 |

| ¹³C | ~24-25 | - | - | C4 |

Note: Data are approximate and can vary based on solvent and specific derivative. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of (2R,6R)-2,6-dimethylpiperidine, the most characteristic absorption is the N-H stretch of the secondary amine, which typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. Bending vibrations for C-H and N-H bonds appear in the fingerprint region (below 1500 cm⁻¹). rsc.orgchemicalbook.com For instance, the IR spectrum of a derivative, (2R,6R)-tert-butyl 2,6-dimethylpiperidine-2-carboxylate, shows characteristic peaks at 1730 cm⁻¹ (C=O stretch) and 1153 cm⁻¹ (C-O stretch), in addition to the expected C-H and N-H related absorptions. rsc.org

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is essential for separating the enantiomers of (2R,6R)-2,6-dimethylpiperidine from its (2S,6S) counterpart and for determining the enantiomeric excess (ee) of a sample. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods. mdpi.comchrom-china.com

The choice of the chiral stationary phase is critical for achieving separation. gcms.cz For example, in the analysis of related chiral piperidine derivatives, a Daicel Chiralpak AS-H column has been successfully used with a mobile phase of hexane (B92381)/2-propanol to separate enantiomers, allowing for the determination of high enantiomeric excess (e.g., 99% ee). rsc.org Similarly, chiral GC columns, often containing derivatized cyclodextrins, can effectively separate volatile chiral amines like 2,6-dimethylpiperidine and its derivatives. gcms.czresearchgate.net The retention times of the enantiomers will differ on the chiral column, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Mass Spectrometry (HRMS, ESI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides highly accurate mass measurements. rsc.orgchemicalbook.com

For (2R,6R)-2,6-dimethylpiperidine, the expected exact mass is 113.1204 g/mol for the neutral molecule (C₇H₁₅N). spectrabase.com In ESI-TOF HRMS, the compound is typically observed as its protonated form, [M+H]⁺, with a calculated m/z of 114.1283. Experimental data for related derivatives, such as (2R,6R)-tert-butyl 2,6-dimethylpiperidine-2-carboxylate, show excellent agreement between the calculated and found mass values for the protonated molecule, confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although it does not typically distinguish between stereoisomers.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for establishing the absolute configuration of a chiral molecule. nih.gov To perform this analysis, a suitable single crystal of the compound or a derivative must be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the atomic positions in the crystal lattice.

For chiral molecules, the use of anomalous dispersion effects can allow for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. nih.gov While a crystal structure for (2R,6R)-2,6-dimethylpiperidine itself may not be readily available in the literature, the structures of its derivatives can be used to confirm the stereochemistry. The determination of the absolute configuration is crucial for understanding its role in stereoselective synthesis.

Optical Rotation Measurements for Enantiopurity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property.

For a pure enantiomer of (2R,6R)-2,6-dimethylpiperidine, a specific optical rotation value would be expected. For instance, a derivative, (2R,6R)-1-benzyl 2-tert-butyl 6-methylpiperidine-1,2-dicarboxylate, has a reported specific rotation of [α]²¹_D = +36.2 (c 1.0, CHCl₃, 99% ee). rsc.org The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and the magnitude is proportional to the concentration of the chiral substance and the path length of the light. Measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer allows for an assessment of its enantiopurity.

Natural Occurrence and Context Within Alkaloid Chemistry Non Biological Activity Focus

Relationship to Naturally Occurring Piperidine (B6355638) Alkaloids

(2R,6R)-2,6-dimethylpiperidine belongs to the 2,6-dialkylpiperidine class of alkaloids, which are found in various organisms, from insects to plants. The specific stereochemistry of these compounds is crucial, as different isomers can exhibit distinct properties and biosynthetic origins. The trans-(2R,6R) configuration is a recurring motif in several well-known natural alkaloids.

The structural and stereochemical relationship of (2R,6R)-2,6-dimethylpiperidine is clearly illustrated by its analogues, which share the 2,6-disubstituted piperidine core.

Dihydropinidine: This piperidine alkaloid is found in the needles of spruce (Picea) and pine (Pinus) trees. acs.orgresearchgate.net It is known to act as an antifeedant against pests like the pine weevil. acs.orgresearchgate.net Dihydropinidine is structurally a 2-methyl-6-propylpiperidine. The naturally occurring (+)-dihydropinidine possesses the (2R,6S)-cis-configuration. researchgate.net However, its diastereomer, epidihydropinidine, has the (2S,6S) configuration. nih.gov The study and synthesis of these related compounds help to understand the stereochemical diversity within this alkaloid subclass.

Lupetidine: The name lupetidine is used for 2,6-dimethylpiperidine (B1222252). researchgate.net Synthetic studies have focused on producing specific stereoisomers, including the enantioselective synthesis of (2R,6R)-lupetidine, which is the trans isomer corresponding to the subject of this article. researchgate.net

Solenopsin (B1210030) A: Perhaps the most prominent natural analogue is Solenopsin A, a primary toxic component in the venom of fire ants of the Solenopsis genus. nih.govwikipedia.org Structurally, solenopsin A is (2R,6R)-2-methyl-6-undecylpiperidine. wikipedia.orgnih.gov Research has consistently shown that the trans-isomers of piperidine alkaloids found in fire ant venom possess the (2R,6R) absolute configuration, making the (2R,6R)-2,6-dimethylpiperidine ring the fundamental backbone of these molecules. nih.govencyclopedia.pubresearchgate.net The venom is a complex mixture containing solenopsins with varying alkyl chain lengths (C11, C13, C15), but they predominantly share this common stereochemical foundation. nih.gov

| Analogue | Core Structure | Natural Source (Example) | Relevant Stereochemistry |

|---|---|---|---|

| Dihydropinidine | 2-methyl-6-propylpiperidine | Spruce (Picea) and Pine (Pinus) trees | (2R,6S) for natural (+)-dihydropinidine |

| Lupetidine | 2,6-dimethylpiperidine | N/A (Synthetic context) | (2R,6R) isomer has been synthesized |

| Solenopsin A | 2-methyl-6-undecylpiperidine | Fire Ant (Solenopsis) venom | (2R,6R) for the natural trans isomer |

Isolation and Characterization of (2R,6R)-2,6-Dimethylpiperidine from Biological Sources

The direct isolation of (2R,6R)-2,6-dimethylpiperidine as a standalone natural product is not extensively documented. Its existence in nature is primarily as a structural component of the more complex solenopsin alkaloids found in fire ant venom. nih.govencyclopedia.pub The isolation and characterization process, therefore, targets the entire alkaloid profile of the venom.

The venom from Solenopsis species, such as S. invicta and S. geminata, is extracted, typically using a hexane (B92381) solvent. nih.gov This extract contains a complex mixture of 2-methyl-6-alkyl and 2-methyl-6-alkenyl piperidines, including both cis (2R,6S) and trans (2R,6R) isomers. nih.govthieme-connect.com Isolating a specific alkaloid like a solenopsin from this mixture is challenging due to the structural similarity of the components. wikipedia.org

Characterization relies on techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the different alkaloids based on their retention times and mass spectra. nih.gov The determination of the absolute configuration of these naturally occurring piperidines is a critical step. A common method involves converting the isolated secondary amine alkaloids into diastereomeric amides using a chiral derivatizing agent like (R)-2-methoxy-2-phenyl-2-(trifluoromethyl)acetic acid chloride (MTPA-Cl). researchgate.net The resulting amides can then be analyzed, confirming that the naturally occurring trans alkaloids consistently have the (2R,6R) configuration. researchgate.net While synthetic routes can produce pure trans-2,6-dimethylpiperidine hydrochloride for characterization, psu.edu its characterization from natural sources is intrinsically linked to the analysis of the larger solenopsin molecules it helps to form.

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthesis of piperidine alkaloids can follow different pathways depending on the organism. While many plant-based piperidines, such as those in Lobelia, are derived from the amino acid L-lysine, austinpublishinggroup.com the pathway for the 2,6-dialkylpiperidines found in fire ants is believed to be fundamentally different.

The biosynthesis of solenopsins is hypothesized to be acetate-derived, following a polyketide pathway similar to that of the hemlock alkaloid, coniine. researchgate.net This proposed mechanism involves several key steps:

Polyketide Chain Formation: The process begins with the linear combination of acetate (B1210297) units to form a long-chain polyketide acid.

Decarboxylation and Amination: The carboxyl group is subsequently lost, and a nitrogen atom is introduced via a transamination reaction.

Cyclization and Reduction: Intramolecular cyclization then forms a piperideine ring, which is an unsaturated precursor. encyclopedia.pubmdpi.com Specifically, Δ¹,²- and Δ¹,⁶-piperideines are believed to be the immediate precursors to the final piperidine alkaloids in fire ants. encyclopedia.pubresearchgate.netmdpi.com

Stereoselective Reduction: The final step is the reduction of the imine bond in the piperideine ring. This reduction is catalyzed by enantioselective enzymes (imine reductases), which determine the final stereochemistry of the two chiral centers at positions 2 and 6. encyclopedia.pubmdpi.com In fire ant species that produce predominantly trans alkaloids, these enzymes selectively reduce the piperideine precursors to yield the (2R,6R) configuration. encyclopedia.pubmdpi.com

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing (2R,6R)-2,6-dimethylpiperidine, and how do they distinguish stereoisomers?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for structural elucidation. For stereochemical differentiation, Nuclear Overhauser Effect (NOE) experiments can identify spatial proximity of protons, such as the axial vs. equatorial orientation of methyl groups in the piperidine ring. Chiral chromatography (e.g., using Chiralcel OD-H columns) or polarimetry can confirm enantiomeric purity .

Q. What are the recommended safety protocols for handling (2R,6R)-2,6-dimethylpiperidine in laboratory settings?

- Answer : Due to its flammability (flash point: 16°C) and moderate volatility (Henry’s Law constant: ), use explosion-proof equipment, avoid static discharge, and ensure adequate ventilation. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and flame-resistant lab coats is mandatory. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is (2R,6R)-2,6-dimethylpiperidine typically synthesized, and what are common starting materials?

- Answer : A widely reported method involves reductive amination of 2,6-dimethylcyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol, followed by chiral resolution via tartaric acid derivatives. Ethyl (S)-2-hydroxypropionate has also been used as a chiral precursor in multi-step syntheses to optimize enantiomeric excess .

Advanced Research Questions

Q. What experimental strategies can mitigate low enantiomeric excess in the synthesis of (2R,6R)-2,6-dimethylpiperidine?

- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution with lipases (e.g., Candida antarctica) can enhance stereoselectivity. Kinetic resolution during crystallization or dynamic kinetic resolution (DKR) under basic conditions has also been effective. Monitor reaction progress via chiral HPLC to identify bottlenecks in stereochemical fidelity .

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the biological activity of (2R,6R)-2,6-dimethylpiperidine derivatives?

- Answer : Studies on piperidine alkaloid analogs show that axial methyl groups in the (2R,6R) configuration improve binding affinity to α-glucosidase enzymes compared to the cis isomer. This is attributed to reduced steric hindrance in the enzyme’s active site. Comparative molecular docking and free-energy perturbation (FEP) simulations are recommended to validate structure-activity relationships .

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., log ) of (2R,6R)-2,6-dimethylpiperidine?

- Answer : Discrepancies in log values (e.g., 1.53 vs. 1.78) may arise from measurement methods (shake-flask vs. HPLC). Validate using standardized protocols (OECD 117) with octanol-water partitioning. Gas chromatography (GC) with flame ionization detection (FID) can verify purity, while differential scanning calorimetry (DSC) ensures absence of polymorphic impurities .

Q. How can researchers design experiments to assess the environmental persistence of (2R,6R)-2,6-dimethylpiperidine?

- Answer : Conduct OECD 301B biodegradation tests under aerobic conditions with activated sludge inoculum. For hydrolysis studies, use buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS. Henry’s Law constant () suggests moderate volatility, requiring air-phase monitoring via GC-MS .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research on (2R,6R)-2,6-dimethylpiperidine?

- Answer :

- Feasible : Assess synthetic scalability (e.g., gram-scale yields >80%) and availability of chiral catalysts.

- Novel : Explore understudied applications, such as its role in inhibiting amyloid-beta aggregation in neurodegenerative diseases.

- Ethical : Ensure compliance with REACH regulations for toxicity testing (e.g., LD > 200 mg/kg in rodents).

- Relevant : Align with drug discovery trends targeting piperidine-based enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.